molecular formula C11H9F3N4O B2595403 4-{[(2-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 240115-93-9

4-{[(2-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2595403
CAS RN: 240115-93-9
M. Wt: 270.215
InChI Key: QEMDFZZKBIGGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C11H9F3N4O and its molecular weight is 270.215. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Reactions

The compound , due to its structural complexity, has been a subject of various synthetic methodologies aiming to explore its potential applications in chemical research. A notable method involves the ultrasound-promoted regioselective synthesis of fused polycyclic derivatives. This technique highlights the compound's utility in creating complex molecular architectures efficiently, indicating its role in advancing synthetic chemistry practices (Nikpassand et al., 2010). Furthermore, the synthesis of novel fluorinated derivatives showcases the compound's versatility in generating structures with potential pharmacological activities, offering insights into its application in drug discovery and development (Krishnaiah & Narsaiah, 2001).

Molecular Structure and Characterization

Research on Schiff base ligands derived from similar structural frameworks underscores the importance of such compounds in coordination chemistry. The detailed spectroscopic and crystallographic analyses provide a foundation for understanding the electronic and structural characteristics that are crucial for designing metal complexes with specific properties (Hayvalı et al., 2010). Additionally, structural tautomerism studies of 4-acylpyrazolone Schiff bases, including compounds with similar moieties, reveal the dynamic behavior of these molecules in different environments, offering insights into their reactivity and stability (Amarasekara et al., 2009).

Catalytic Applications and Green Chemistry

The application of compounds with similar functionalities in catalysis and green chemistry has been explored, demonstrating their utility in facilitating environmentally friendly synthetic routes. For instance, the development of catalyst-free synthesis of novel derivatives bearing chromone rings as anticancer agents highlights the compound's potential role in creating biologically active molecules through sustainable methods (Ali et al., 2021).

Anticancer Activity and Biological Applications

Investigations into the anticancer activity of derivatives highlight the compound's relevance in medicinal chemistry. The synthesis of novel pyrano and pyrazole derivatives, assessed for their in vitro anticancer activity, suggests the compound's scaffold could be instrumental in the development of new therapeutic agents (Ali et al., 2021).

properties

IUPAC Name

4-(pyridin-2-ylmethyliminomethyl)-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O/c12-11(13,14)9-8(10(19)18-17-9)6-15-5-7-3-1-2-4-16-7/h1-4,6H,5H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLYLZXADKAZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN=CC2=C(NNC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(2-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

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